molecular formula C18H25FN2O4 B3078690 benzyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate CAS No. 1052713-38-8

benzyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

Cat. No.: B3078690
CAS No.: 1052713-38-8
M. Wt: 352.4
InChI Key: MVHJFTQWJQHIAL-HUUCEWRRSA-N
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Description

Benzyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a fluoro substituent, and a benzyl group

Preparation Methods

The synthesis of benzyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate typically involves multiple steps, including the protection of functional groups, nucleophilic substitution, and deprotection One common synthetic route starts with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) groupThe final step involves the deprotection of the Boc group to yield the desired compound .

Chemical Reactions Analysis

Benzyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro substituent and the piperidine ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Benzyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate can be compared with similar compounds such as:

    Benzyl (3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate: This compound has a hydroxyl group instead of a fluoro substituent, which affects its reactivity and biological activity.

    Benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate: This compound has a pyrrolidine ring instead of a piperidine ring, leading to differences in its chemical properties and applications.

Properties

IUPAC Name

benzyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-11-21(10-9-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHJFTQWJQHIAL-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CCC1F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(CC[C@H]1F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (+/−)-benzyl 3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate (1.0 equiv.) in dichloromethane (0.3 M solution) was added DAST at −78° C. The reaction mixture was slowly warmed up to room temperature for 15 h. After quenched with saturated sodium bicarbonate aqueous solution, ethyl acetate and water were added for work-up. The (+/−)-benzyl 3-(tert-butoxycarbonylamino)-4-fluoropiperidine-1-carboxylate was obtained by silica column chromatography (30% EtOAc in hexanes, 40%). LCMS (m/z): 253.1[(M-Boc)H+]; LC Rt=4.08 min. The enantiomerically pure (3R,4R)-benzyl 3-(tert-butoxycarbonylamino)-4-fluoropiperidine-1-carboxylate and (3S,4S)-benzyl 3-(tert-butoxycarbonylamino)-4-fluoropiperidine-1-carboxylate were resolved by chiral HPLC (for analysis: Rt=9.4 min and 12.6 min respectively; n-heptane:isopropanol=90:10 (v:v), Chiralpak AS 250×4.6 mm at 1 mL/min. For preparative separation, n-heptane:isopropanol=90:10 (v:v), Chiralpak AS 50×500 mm at 90 mL/min).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
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benzyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
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benzyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
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benzyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
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benzyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
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benzyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

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